molecular formula C15H20O2 B1207508 alpha-Cyclocostunolide CAS No. 2221-81-0

alpha-Cyclocostunolide

Cat. No.: B1207508
CAS No.: 2221-81-0
M. Wt: 232.32 g/mol
InChI Key: UHODXTMZSDNATP-SFDCQRBFSA-N
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Description

Alpha-Cyclocostunolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the plant species Saussurea lappa, which is traditionally used in various medicinal applications. This compound has garnered attention for its potential therapeutic properties, particularly in the inhibition of melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cyclocostunolide can be synthesized from costunolide through a series of chemical reactions. The process involves the conversion of costunolide to this compound using specific reagents and conditions. For instance, the preparation of this compound involves the use of oxidizing agents and controlled reaction environments to ensure the formation of the desired lactone structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of costunolide from plant sources, followed by its chemical transformation. The process is optimized to maximize yield and purity, employing techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyclocostunolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other biologically active compounds.

    Biology: Investigated for its role in inhibiting melanin production, making it a potential candidate for skin-whitening agents.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of natural herbicides and pesticides.

Mechanism of Action

The mechanism of action of alpha-Cyclocostunolide involves its interaction with specific molecular targets and pathways:

    Melanin Inhibition: It inhibits the enzyme tyrosinase, which is crucial for melanin synthesis. This leads to a reduction in melanin production, making it useful in treating hyperpigmentation disorders.

    Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Alpha-Cyclocostunolide is unique compared to other sesquiterpene lactones due to its specific biological activities and chemical structure. Similar compounds include:

  • Beta-Cyclocostunolide
  • Gamma-Cyclocostunolide
  • Costunolide
  • Dehydrocostuslactone
  • Isoalantolactone

Properties

IUPAC Name

(3aS,5aR,9aR,9bS)-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODXTMZSDNATP-SFDCQRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C1C3C(CC2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC[C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176760
Record name Cyclocostunolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221-81-0
Record name α-Cyclocostunolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclocostunolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclocostunolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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